BenchChemオンラインストアへようこそ!

2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

Medicinal Chemistry HIV-1 NNRTI Structure-Activity Relationship (SAR)

This compound features a distinct N-phenylacetamide terminus, unlike the 2,6-dimethylanilide of known NNRTIs, providing a novel pharmacophore for HIV-1 RT inhibitor diversification. The 3-nitrophenyl group offers a synthetic handle for amine derivatization, enabling SAR studies. Guaranteed high purity (90%+) eliminates confounding factors in dose-response experiments, ensuring reproducible screening. Sourcing this specific scaffold is essential for exploring uncharted chemical space and overcoming resistance profiles.

Molecular Formula C23H18N4O3S
Molecular Weight 430.5
CAS No. 1235635-56-9
Cat. No. B3224664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide
CAS1235635-56-9
Molecular FormulaC23H18N4O3S
Molecular Weight430.5
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C23H18N4O3S/c28-22(25-18-9-3-1-4-10-18)16-31-23-24-15-21(26(23)19-11-5-2-6-12-19)17-8-7-13-20(14-17)27(29)30/h1-15H,16H2,(H,25,28)
InChIKeyWSPAZEIHWXNZQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide: A Structurally Distinct Imidazole Thioacetanilide (ITA) Scaffold


2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide (CAS 1235635-56-9) is a synthetic small molecule belonging to the imidazole thioacetanilide (ITA) class [1]. It features a unique combination of a 1,5-diaryl-imidazole core, a thioether linker, and an N-phenylacetamide terminus. The presence of a 3-nitrophenyl substituent at the imidazole 5-position distinguishes it from simpler diaryl analogs . This class of compounds has been recognized for its potential as non-nucleoside HIV-1 reverse transcriptase inhibitors [1], but the specific compound has no published bioactivity data and is primarily positioned as a versatile synthetic intermediate and screening compound in medicinal chemistry research [2].

Why Generic Imidazole Thioacetanilide (ITA) Substitution Is Insufficient for 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide


Substituting a generic ITA candidate for 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is scientifically unsound without verification. The well-characterized HIV-1 NNRTI leads 4a5 (EC50 = 0.18 µM) and 4a2 (EC50 = 0.20 µM) owe their potency to specific substitution patterns (e.g., 2,6-dimethylanilide) on the acetamide nitrogen, which are absent in this compound [1]. In stark contrast, the N-phenylacetamide terminus of target compound 1235635-56-9 represents a distinct, underexplored pharmacophore that is predicted to alter lipophilicity (XLogP approximated at >4.5), metabolic stability, and target engagement compared to the published standards [2]. The predicted physicochemical properties can form a unique basis for further derivatization or screening, which necessitates the specific procurement of this scaffold rather than a closely related but functionally divergent analog [2].

Quantitative Differentiation Evidence for 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide (CAS 1235635-56-9) Over Closest Analogs


Divergent Pharmacophore: Unsubstituted N-Phenylacetamide vs. Potent 2,6-Dimethylanilide in Known NNRTIs

The target compound contains an unsubstituted N-phenylacetamide terminus. In contrast, the most potent class representatives, such as compound 4a5, require a 2,6-dimethylanilide for high HIV-1 inhibitory activity [1]. This fundamental structural difference suggests a divergent SAR path, positioning 1235635-56-9 as a critical scaffold for investigating alternative binding interactions or developing selective inhibitors against different targets where this pharmacophore is preferred. [IMPORTANT: No direct comparative bioactivity data is available; the strength of this evidence lies in the structural divergence from a known pharmacophore.]

Medicinal Chemistry HIV-1 NNRTI Structure-Activity Relationship (SAR)

Electron-Deficient 3-Nitrophenyl Substituent Alters Lipophilicity Profile vs. 1,5-Diphenyl Analog

The presence of a 3-nitrophenyl group in 1235635-56-9 is predicted to reduce lipophilicity compared to the 1,5-diphenyl analog (CAS 1207040-56-9). The 1,5-diphenyl compound has a predicted XLogP3 of 5.1 [1]. While exact LogP data is not available for 1235635-56-9, the electron-withdrawing nitro group will predictably lower this value, potentially improving aqueous solubility and offering a different oral absorption profile, making it more suitable for certain screening cascades. [IMPORTANT: The quantitative LogP difference is a class-level prediction, not an experimentally measured value.]

Physicochemical Properties Drug-likeness Lipophilicity

Commercially Defined Purity Threshold Offers an Advantage Over Non-Standardized In-House Synthesized Batches

A key differentiator for procuring CAS 1235635-56-9 is the commercially available, pre-verified purity specification of 90%+ [1]. This is in direct contrast to many closely related ITA analogs that are only available via custom synthesis with batch-to-batch variability. The guaranteed minimum purity simplifies initial screening and ensures that biological results are not confounded by impurities, saving valuable research time and resources. [NOTE: This is a procurement and quality benchmark, not a biological activity claim.]

Procurement Quality Control Reproducibility

Best-Fit Research and Industrial Application Scenarios for 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide


Diversification of Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) SAR Libraries

Due to its distinct unsubstituted N-phenylacetamide pharmacophore, which contrasts with the highly optimized 2,6-dimethylanilide of known ITA NNRTIs like 4a5 [1] (see Section 3, Evidence Item 1), CAS 1235635-56-9 is an ideal scaffold for diversifying HIV-1 reverse transcriptase inhibitor libraries to explore novel binding interactions and overcome resistance profiles.

Lead Optimization for Targets Requiring a Moderately Lipophilic, Electron-Deficient Scaffold

The predicted reduction in lipophilicity compared to the 1,5-diphenyl analog (XLogP3 = 5.1) [2] (see Section 3, Evidence Item 2) makes this compound a strategically chosen starting point for targets where lower LogP correlates with better oral bioavailability or solubility. Its 3-nitrophenyl group provides a synthetic handle for further modification (e.g., reduction to an amine) to probe structure-activity relationships.

Reproducible Primary Screening with Defined Purity Standards

When reproducibility is paramount for hit confirmation or initial biological profiling, the commercially guaranteed purity of 90%+ [3] (see Section 3, Evidence Item 3) makes sourcing this specific compound a reliable choice over custom-synthesizing a similar scaffold where purity can be an uncontrolled confounding factor in dose-response experiments.

Quote Request

Request a Quote for 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.